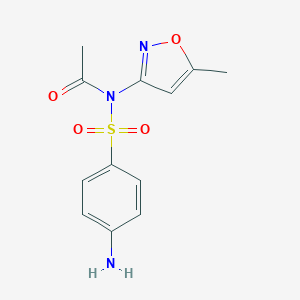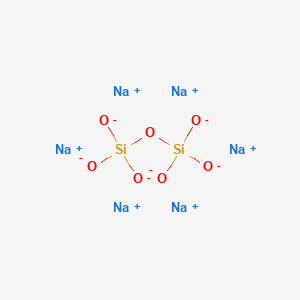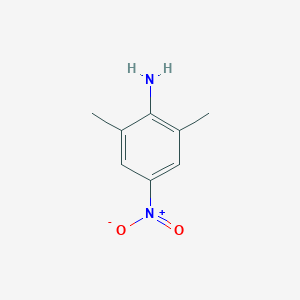
2,6-Dimethyl-4-nitroaniline
概要
説明
2,6-Dimethyl-4-nitroaniline (DMNA) is a synthetic organic compound with a wide range of applications in scientific research. It is an aromatic nitro compound that has been used for many years as a reagent for various biochemical and physiological studies. DMNA has been used in the synthesis of other compounds, such as polymers and pharmaceuticals, and it has been studied for its potential medical applications.
科学的研究の応用
Steric Effects and Preparation
- Steric Effects on Mesomerism : 2,6-Dimethyl-4-nitroaniline is obtained from nitration of certain compounds in aqueous acetic acid, followed by deacylation, yielding high production rates. This process is significant due to the steric inhibition of mesomerism (Wepster, 2010).
Piezoelectric and Optical Properties
- Piezoelectric Organic Superplastic : This compound demonstrates high piezoelectric output and optical properties when embedded in poly-l-lactic acid polymer microfibers. It exhibits potential for energy harvesting through the piezoelectric effect and as solid-state blue emitters (Baptista et al., 2022).
Non-linear Optical Organic Materials
- Structural Study for Non-linear Optical Applications : An extensive study on the molecular and crystal structure of N, N-dimethyl-4-nitroaniline derivatives reveals insights into their use in non-linear optical organic materials (Borbulevych et al., 2002).
Intermolecular Interactions
- Intermolecular Non-covalent Interactions : Quantum mechanical calculations on aminonitromethylbenzenes, including this compound, provide insights into hydrogen bonding and charge redistribution, important for understanding molecular interactions (Kruszyński & Sierański, 2010).
Solvatochromic Solvent Parameters
- Characterization of Gas-expanded Liquids : Studies on solvatochromic shifts of various indicators, including N,N-dimethyl-4-nitroaniline, help in specifying solvent parameters, vital for understanding solvation dynamics in different environments (Wyatt et al., 2005).
Dyeing Performance in Textile
- Dyeing Performance in Textiles : The use of this compound in the synthesis of certain ligands and their application in textiles demonstrates its utility in the dyeing performance and antibacterial activity (Jarad, 2016).
Molecular Structure and Spectroscopy
- Spectroscopic Properties in Various Environments : The study of N-(2′-Hydroxy-4′-N,N-dimethylaminobenzylidene)-4-nitroaniline in various solvents and environments highlights its donor-acceptor interactions, crucial in fields like molecular spectroscopy (El-Sayed et al., 2003).
Supramolecular Synthon
- Hydrogen-bond-aided Supramolecular Synthon : Research on nitro compounds, including 2-nitroanilines, provides insights into the formation of symmetric dimers and their bonding interactions, essential in the study of supramolecular synthons (Fedyanin & Lyssenko, 2013).
Environmental Degradation
- Anaerobic Degradation Pathways : Studies on the anaerobic degradation of similar nitroaromatic compounds by certain microbial strains provide a perspective on the environmental degradation and detoxification of such compounds (Kadoya et al., 2018).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, often leading to toxic effects
Mode of Action
Nitro compounds, such as 2,6-Dimethyl-4-nitroaniline, are typically reduced by acquiring an electron, which can lead to the formation of various intermediates
Biochemical Pathways
Nitro compounds can participate in various chemical reactions, including nucleophilic substitution and reduction . The downstream effects of these reactions on biochemical pathways would depend on the specific targets and mode of action of this compound.
Result of Action
It is known that nitro compounds can cause various toxic effects, including skin and eye irritation, and respiratory issues . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the reactivity of nitro compounds . Additionally, factors such as temperature and pH can influence the stability and activity of the compound .
生化学分析
Biochemical Properties
2,6-Dimethyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and other biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the nitro group to nucleophilic sites on biomolecules, leading to the formation of covalent adducts. This can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can undergo redox cycling, generating ROS that can cause oxidative damage to cellular components. These molecular interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound has been shown to cause cumulative oxidative damage to cells, leading to alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, likely due to the generation of ROS and subsequent oxidative stress. Additionally, threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can undergo reduction reactions, leading to the formation of amines and other metabolites. These metabolic transformations can affect the overall metabolic flux and levels of various metabolites in the cell. Additionally, the compound can influence the activity of metabolic enzymes, further altering metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, affecting its distribution and localization within the body. Additionally, specific transporters may facilitate the uptake and efflux of this compound in cells, influencing its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects .
特性
IUPAC Name |
2,6-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBSVUUVECHDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168716 | |
| Record name | Benzenamine, 2,6-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16947-63-0 | |
| Record name | 2,6-Dimethyl-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016947630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16947-63-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,6-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-4-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TW9QVR29N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of 2,6-Dimethyl-4-nitroaniline unique?
A1: The synthesis of this compound presents a unique challenge due to the steric effects of the two methyl groups adjacent to the amine group []. These bulky groups hinder the resonance interaction between the amine's lone pair electrons and the nitro group, impacting its reactivity. The research paper by Wepster et al. [] describes an effective method for synthesizing this compound with high yields (80-90%) by first nitrating 2,6-dimethyl-(p-toluenesulpho) anilide or 2,6-dimethyl-benzenesulphoanilide in aqueous acetic acid, followed by deacylation.
Q2: How does the steric hindrance in this compound manifest itself in its chemical behavior?
A2: The significant steric hindrance caused by the methyl groups in this compound noticeably impacts its reactivity. This effect is evident in the rate of deacylation of 2,6-dimethyl-4-nitroacetanilide in sodium methoxide solution. The observed rate aligns with the anticipated steric inhibition of mesomerism []. Essentially, the bulky methyl groups restrict the resonance stabilization typically associated with aniline derivatives, making reactions like deacylation slower.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


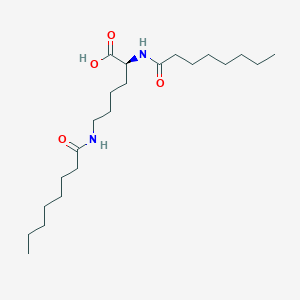
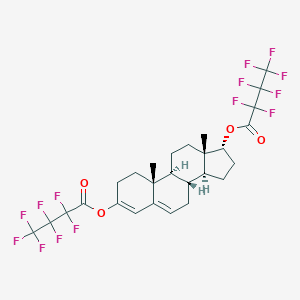

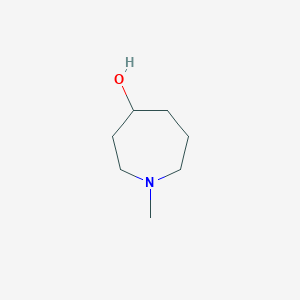


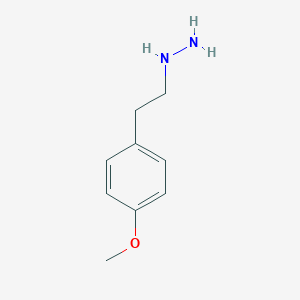
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)



